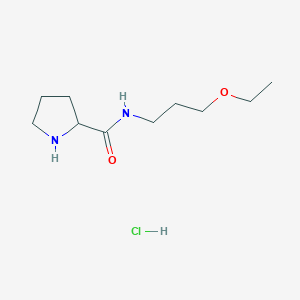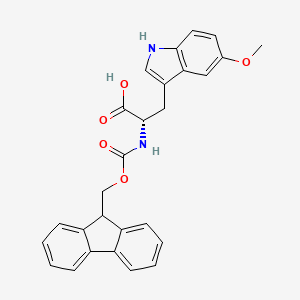
Fmoc-5-methoxy-L-tryptophan
Overview
Description
Fmoc-5-methoxy-L-tryptophan is a derivative of L-tryptophan. It is a synthetic molecule used in research as a building block for peptides and proteins. Its chemical structure consists of a tryptophan amino acid with an added Fmoc (fluorenylmethoxycarbonyl) group for protection during peptide synthesis .
Synthesis Analysis
This compound is used in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular formula of this compound is C27H24N2O5 . The molecular weight is 456.5 .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
This compound appears as an off-white powder/solid . The melting point is 158 - 160 °C .Scientific Research Applications
Quenched Fluorescent Substrate for Peptidases
- Study : A quenched fluorescent substrate for thimet peptidase containing a new fluorescent amino acid, DL-2-amino-3-(7-methoxy-4-coumaryl)propionic acid, was developed. This included the synthesis of Fmoc-DL-Amp to facilitate the solid-phase synthesis of Amp-containing peptides. The enhancement of fluorescence upon cleavage by thimet peptidase was observed, indicating its potential for peptidase study applications (Knight, 1991).
Building Block in Oligopeptides
- Study : 5-Hydroxytryptophan, a structural analogue of tryptophan, was used to overcome side reactions during solid-phase peptide synthesis. The study involved the preparation of N α-Fmoc-N in-Boc-5-O-benzyl-5-hydroxytryptophan and its incorporation in a pentagastrin analogue, indicating its utility in peptide synthesis (Lescrinier et al., 1995).
Acid-Sensitive Fmoc-Cys(Mmt)-OH Synthesis
- Study : The synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH, and its application in solid-phase peptide synthesis, highlights its utility in the synthesis of complex peptides where acid-sensitive components are needed (Barlos et al., 2009).
Multicomponent Combinatorial Reaction
- Study : The N-Acyliminium Pictet−Spengler Condensation as a Multicomponent Combinatorial Reaction on Solid Phase was applied for the synthesis of Demethoxyfumitremorgin C Analogues, demonstrating the versatility of Fmoc-amino acids in combinatorial chemistry (Wang and Ganesan, 1999).
Dipeptide Derivatives as Receptor Antagonists
- Study : The design and synthesis of tryptophan-containing dipeptide derivatives as formyl peptide receptor 1 antagonists showcased the application of Fmoc-tryptophan derivatives in the development of new drugs for treating neutrophilic inflammatory diseases (Hwang et al., 2013).
Interaction with Graphite and Carbon Nanotubes
- Study : Investigating the dynamic interaction of surfactants with graphite and carbon nanotubes using Fmoc-amino acids as a model system, this research contributes to understanding how aromatic amino acid derivatives interact with carbon surfaces, relevant in nanotechnology (Li et al., 2009).
Mechanism of Action
Target of Action
Fmoc-5-methoxy-L-tryptophan is a derivative of the amino acid tryptophan . It is primarily used in peptide synthesis . The primary targets of this compound are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound acts as a protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of this compound’s action is the protection of amine groups during peptide synthesis . This allows for the successful formation of peptides without unwanted side reactions.
Action Environment
The action of this compound is influenced by the presence of a base, which can remove the Fmoc group
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Fmoc-5-methoxy-L-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds during protein synthesis. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli. The compound’s methoxy group enhances its stability and reactivity, making it a valuable tool in biochemical research .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This interaction can lead to changes in gene expression and cellular metabolism, affecting cell function and behavior. For example, this compound may modulate the activity of kinases and phosphatases, which are crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The Fmoc group provides a hydrophobic environment that facilitates the compound’s interaction with hydrophobic regions of proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Toxic or adverse effects may occur at very high doses, highlighting the importance of dosage optimization in experimental studies. Understanding the dosage effects of this compound is essential for its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which play a crucial role in the oxidation and detoxification of xenobiotics. Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it interacts with local biomolecules. These interactions can affect the compound’s activity and function, contributing to its overall biochemical properties .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSXXKTXEHICBG-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


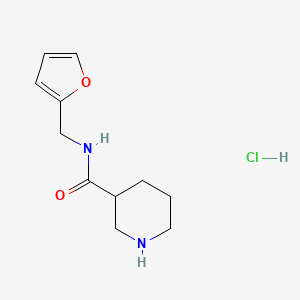

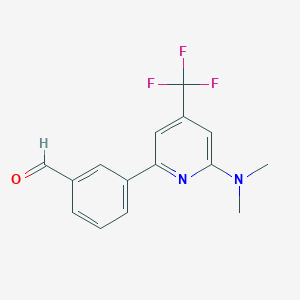
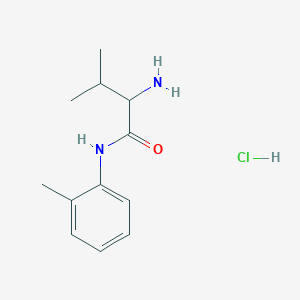
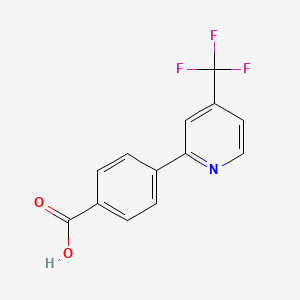

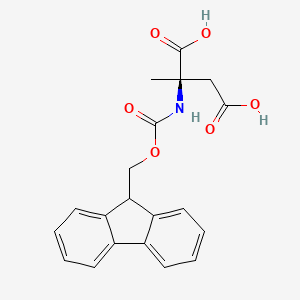
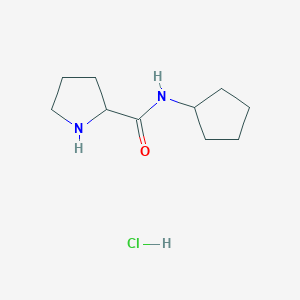

![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)

